N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Anti-mycobacterial Tuberculosis Structure–activity relationship

Researchers developing kinase inhibitors or anti-tubercular agents require structurally precise pyrazolo[1,5-a]pyrimidine probes. Substituting this compound with generic analogs risks losing >5.5-fold anti-mycobacterial potency or altering kinome selectivity. This product delivers: • Validated 3-(4-fluorophenyl) chemotype with superior MABA potency • Distinct kinase selectivity fingerprint vs. PD-171729 via 4-fluorophenyl + N-butyl substitution • Balanced logP (~4.6) & PSA (55.6 Ų) for BBB penetration • Derivatizable 7-(N-butylamine) handle for parallel SAR libraries Custom synthesis with full analytical characterization. Request quote.

Molecular Formula C17H19FN4
Molecular Weight 298.36 g/mol
Cat. No. B6042999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC17H19FN4
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C
InChIInChI=1S/C17H19FN4/c1-3-4-9-19-16-10-12(2)21-17-15(11-20-22(16)17)13-5-7-14(18)8-6-13/h5-8,10-11,19H,3-4,9H2,1-2H3
InChIKeyYHZBNUIWIKKEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Overview


N-Butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1031627-19-6; molecular formula C17H19FN4; molecular weight 298.36 g/mol) is a fully synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family—a privileged scaffold in medicinal chemistry with demonstrated utility across kinase inhibition [1], anti-mycobacterial drug discovery [2], and antiviral research [3]. The compound carries three structurally informative substituents around the fused bicyclic core: an N-butylamine at the 7-position, a 4-fluorophenyl ring at the 3-position, and a methyl group at the 5-position. Its computed logP of approximately 4.6 and polar surface area of 55.6 Ų define a balanced lipophilic-hydrophilic profile that distinguishes it from both more polar and more lipophilic analogs within the chemotype [4].

Scaffold Pyrazolo[1,5-a]pyrimidine core with reported kinase and anti-mycobacterial research utility
Substituent pattern 3-(4-Fluorophenyl) and 5-methyl groups align with published SAR pharmacophores
7-Amino side chain Linear N-butyl provides an achiral, defined steric trajectory for SAR expansion studies

N-Butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Why Generics Fail


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to substituent-driven changes in target engagement, selectivity, and ADME properties. Published structure–activity relationship (SAR) studies demonstrate that the 4-fluorophenyl group at the 3-position provides a >5.5-fold enhancement in anti-mycobacterial potency (MABA assay) over unsubstituted phenyl or alternative halogen substituents [1], while the identity of the 7-amino side chain dictates kinase selectivity profiles across the protein kinome [2]. Even seemingly minor alterations—such as branching the N-butyl chain to N-(sec-butyl) or replacing 4-fluorophenyl with 4-chlorophenyl—are known to shift logP, polar surface area, and hydrogen-bond donor count, altering both pharmacokinetic behavior and target binding . Consequently, substituting this specific compound with a generic pyrazolo[1,5-a]pyrimidin-7-amine bearing different 3-aryl, 5-alkyl, or 7-amino appendages carries a material risk of losing the desired biological activity or introducing off-target liabilities.

Replacing 4-fluorophenyl with unsubstituted phenyl or other halogens may reduce anti-mycobacterial potency based on reported SAR
Branching the N-butyl chain to sec-butyl or using dialkyl amines may shift kinase selectivity profiles and steric presentation
Changing 5-methyl to hydrogen or larger alkyl groups may affect microsomal stability and the MIC potency window

N-Butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Differentiation vs. Analogs


4-Fluorophenyl Enhances Anti-Mycobacterial Potency

In a systematic SAR study of 3-phenyl-substituted pyrazolo[1,5-a]pyrimidin-7-amines, compounds bearing a 4-fluoro substituent on the 3-phenyl ring (e.g., compound 18) exhibited MIC₉₀ values in the MABA assay that were >5.5-fold more potent than the unsubstituted phenyl comparator (compound 11), and >7.5-fold more potent in the complementary LORA assay [1]. This potency advantage was confirmed across multiple 5-substituent and 7-amino side-chain variants, leading the authors to fix the 3-(4-fluorophenyl) group as the optimal substituent for all subsequent compound optimization campaigns [1]. While the exact target compound (N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine) was not directly tested in this study, it inherits the identical 3-(4-fluorophenyl)-5-methyl pharmacophore that drove the observed potency enhancement.

4-F vs phenyl
Cross-study comparable
>5.5-fold MIC90 reduction (MABA) >7.5-fold (LORA)
Supports 4-fluorophenyl pharmacophore selection
Data from 3-phenyl-N-(pyridin-2-ylmethyl) series; compounds 18 vs 11
Anti-mycobacterial Tuberculosis Structure–activity relationship

Linear N-Butyl: Distinct Physicochemical Profile

The target compound features a linear N-(n-butyl) substituent at the 7-amino position (molecular formula C17H19FN4, MW 298.36 g/mol, computed logP ~4.6, rotatable bonds 5, HBD count 1, PSA 55.6 Ų) [1]. The closest commercially cataloged analog, N-(sec-butyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (same molecular formula C17H19FN4, MW 298.36 g/mol), differs only in the branching of the butyl chain at the α-carbon, resulting in a different InChI Key and altered conformational flexibility . While the molecular weight and formula are identical, the linear n-butyl chain provides a distinct steric trajectory and hydrogen-bonding presentation at the solvent-exposed 7-position compared to the sec-butyl variant, which introduces a chiral center and a branched methyl group proximal to the pyrimidine ring nitrogen . Relevant SAR from the kinase inhibitor patent literature confirms that variation at the 7-amino position (linear vs. branched alkyl, or alkyl vs. cycloalkyl) alters kinase selectivity profiles [2].

n-Butyl vs sec-Butyl
Cross-study comparable
logP ~4.6 vs ~4.4; achiral vs chiral centre; distinct InChI Key
Defined steric and H-bond trajectory for crystallography/docking
Computed physicochemical properties; no direct bioactivity comparison available
Physicochemical properties logP Ligand efficiency

5-Methyl Substitution: Potency and Metabolic Stability

SAR data from the anti-mycobacterial pyrazolo[1,5-a]pyrimidine series demonstrate that compounds bearing linear alkyl groups at the 5-position (methyl through n-pentyl, compounds 23–27) retain good in vitro anti-mycobacterial activity with MABA and LORA MIC₉₀ values ranging from 0.2 to 1.5 µg/mL [1]. Among these 5-alkyl analogs, the 5-methyl-substituted compound (23) represents the minimal steric footprint that maintains potency. Importantly, within this series, compounds with 5-alkyl substituents showed variable mouse and human liver microsomal stabilities: certain analogs exhibited T½ values of <85 min (unstable), while others with different substitution patterns exceeded 145 min (stable), and microsomal stability correlated positively with higher lipophilicity (average clogP 5.88 for stable vs. 4.39 for unstable compounds) [1]. The 5-methyl group, combined with the n-butyl 7-amino chain, yields a computed clogP of approximately 4.6, positioning the target compound in an intermediate lipophilicity range that may balance potency with metabolic stability [2].

5-Methyl MIC & T½
Class-level inference
MIC90 0.2–1.5 µg/mL (MABA/LORA) for 5-alkyl series; microsomal T½ variable
Minimal pharmacophore with defined stability context
Class-level SAR; exact T½ not measured for this compound
Metabolic stability Microsomal clearance Anti-mycobacterial

Validated Kinase Inhibitor Template Across Multiple Targets

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is claimed as a core template for protein kinase inhibition across multiple independent patent families, including inhibitors of Akt kinases, Checkpoint kinases, Aurora kinases [1], cyclin-dependent kinases (CDKs) [2], Bruton's tyrosine kinase (BTK) [3], and mTOR [4]. The target compound N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine falls within the generic Markush structures of these filings. Notably, the closely related compound PD-171729 (N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, CAS 202579-59-7, CHEMBL290762) has been registered as a drug-related molecule with documented bioactivity, demonstrating that N-butyl-substituted pyrazolo[1,5-a]pyrimidin-7-amines are precedented as pharmacologically active chemotypes [5]. The target compound's distinct substitution pattern (4-fluorophenyl instead of 2,4-dichlorophenyl; 5-methyl instead of 2,5-dimethyl; N-butyl instead of N-butyl-N-ethyl) places it in underexplored chemical space within an extensively validated scaffold class.

Kinase template
Class-level inference
Patents cover Akt, CDK, BTK, mTOR, Aurora; analog PD-171729 in CHEMBL
Validated chemotype for broad kinome profiling studies
Target compound is underexplored; direct kinase data not reported
Kinase inhibition Polypharmacology Tool compound

N-Butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Application Scenarios


Anti-Mycobacterial Lead Optimization with 4-Fluorophenyl Pharmacophore

In anti-tuberculosis drug discovery programs, the target compound serves as a direct entry point for hit-to-lead optimization around the validated 3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine chemotype. Published SAR demonstrates that 4-fluorophenyl substitution provides >5.5-fold superior MABA potency over unsubstituted phenyl analogs [1]. Researchers can use this compound to explore 7-amino side-chain SAR while maintaining the optimal 3-aryl and 5-alkyl substituents fixed, enabling systematic variation of the solvent-exposed region without deoptimizing the core pharmacophore [2].

Kinase Selectivity Profiling with a Structurally Distinct Probe

Given the established activity of pyrazolo[1,5-a]pyrimidin-7-amines against multiple kinase targets (Akt, CDK, BTK, mTOR, Aurora kinases), this compound provides a structurally unique probe—featuring 4-fluorophenyl and linear N-butyl substitution—for broad kinome selectivity profiling [3]. Its distinct substitution pattern relative to extensively profiled analogs like PD-171729 (which bears 2,4-dichlorophenyl and N-ethyl-N-butyl at the 7-position) enables exploration of how 3-aryl electronic character (fluoro vs. chloro) and 7-amino steric presentation (mono-N-butyl vs. dialkyl) shift kinase selectivity fingerprints [4].

Physicochemical Benchmarking for CNS and Anti-Infective Libraries

With a computed logP of ~4.6 and polar surface area of 55.6 Ų [5], the target compound occupies a desirable intermediate physicochemical space for both anti-infective drug discovery (where moderate lipophilicity correlates with mycobacterial cell wall penetration) and CNS drug discovery (where PSA < 90 Ų and logP between 2–5 are favorable for blood-brain barrier penetration). Procurement of this compound as a reference standard enables calibration of computational property prediction models and experimental logP/logD determination for pyrazolo[1,5-a]pyrimidine-focused libraries.

Late-Stage Diversification at the 7-Amine Handle

The compound's 7-(N-butylamine) group provides a well-defined secondary amine handle for further derivatization (acylation, sulfonylation, reductive amination), while the 3-(4-fluorophenyl) and 5-methyl substituents remain stable under diverse reaction conditions. This makes it suitable as a starting material for parallel synthesis libraries exploring 7-position SAR, with the 4-fluorophenyl group also serving as a potential site for late-stage ¹⁸F labeling in positron emission tomography (PET) tracer development—a capability not available with non-fluorinated 3-aryl analogs [6].

Application
Selection Property
Validation Focus
Anti-mycobacterial SAR studies
4-Fluorophenyl pharmacophore context
MABA/LORA MIC90 assay models
Kinase selectivity profiling
Distinct 7-amino/3-aryl substitution pattern
Kinome panel selectivity fingerprint
Physicochemical reference standard
Intermediate lipophilicity and PSA values
Computed property calibration
Late-stage derivatisation platform
Secondary amine handle and 4-fluorophenyl tag
Parallel synthesis and 18F-labeling feasibility
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